molecular formula C10H8BrNO2S B102771 1-(4-Bromophenylsulfonyl)-1H-pyrrole CAS No. 16851-84-6

1-(4-Bromophenylsulfonyl)-1H-pyrrole

Cat. No. B102771
CAS RN: 16851-84-6
M. Wt: 286.15 g/mol
InChI Key: WTLWGWZWPABAIF-UHFFFAOYSA-N
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Description

The compound "1-(4-Bromophenylsulfonyl)-1H-pyrrole" is a chemical entity that belongs to the class of arylsulfonyl-substituted pyrroles. Arylsulfonyl groups are commonly found in various pharmacologically active compounds, and their incorporation into pyrrole rings can lead to substances with significant biological activities, such as anti-HIV properties .

Synthesis Analysis

The synthesis of arylsulfonyl-substituted pyrroles, such as "1-(4-Bromophenylsulfonyl)-1H-pyrrole," can be achieved through different synthetic routes. One approach involves the reaction of arylsulfonyl chlorides with substituted pyrroles . Another method for synthesizing related compounds includes the acid-catalyzed reaction of phenols with 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine, which can be used to produce pyrrolidine-1-sulfonylarene derivatives . Additionally, sulfonation reactions using chlorosulfonic acid in acetonitrile have been developed to synthesize 1-phenylsulfonyl-1H-pyrrole derivatives, which can be further converted into various sulfonamide derivatives .

Molecular Structure Analysis

The molecular structure of related sulfonyl compounds has been studied using X-ray crystallography. For instance, the crystal structure of "4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine" reveals a three-dimensional network stabilized by π–π interactions, with the sulfonyl ring making a significant dihedral angle with the pyrrolopyridine unit . This kind of structural information is crucial for understanding the molecular conformation and potential reactivity of "1-(4-Bromophenylsulfonyl)-1H-pyrrole."

Chemical Reactions Analysis

The chemical reactivity of arylsulfonyl-substituted pyrroles includes their ability to undergo various coupling reactions. For example, cross-coupling reactions catalyzed by CuI have been used to synthesize N-(3-pyridinyl)-substituted secondary and tertiary sulfonamides . The presence of a sulfonyl group can also influence the reactivity of the pyrrole ring, as seen in the efficient sulfonation of 1-phenylsulfonyl-1H-pyrroles .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(4-Bromophenylsulfonyl)-1H-pyrrole" and related compounds are influenced by the presence of the sulfonyl group and the substituents on the pyrrole ring. The sulfonyl group can affect the compound's solubility, acidity, and potential for hydrogen bonding. The substitution pattern on the pyrrole ring can also impact the compound's electronic properties and its ability to participate in chemical reactions, such as those leading to anti-HIV activity . The crystal structure of similar compounds provides insights into their solid-state properties, such as molecular packing and intermolecular interactions .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Synthesis of Luminescent Polymers : "1-(4-Bromophenylsulfonyl)-1H-pyrrole" has been utilized in the synthesis of highly luminescent polymers with significant Stokes shifts and high quantum yields, indicating its potential in the development of new materials for optoelectronic applications (Zhang & Tieke, 2008).
  • Visible Light Mediated Annulation : It has been involved in visible light-mediated annulation reactions with arylalkynes to form pyrrolo[1,2-a]quinolines and ullazines, showcasing its adaptability in light-driven organic synthesis processes (Das, Ghosh, & Koenig, 2016).
  • Sulfonation Protocols : The compound has been used in efficient sulfonation protocols, demonstrating its versatility in the synthesis of sulfonamide derivatives, which are crucial in medicinal chemistry (Janosik et al., 2006).

Material Science Applications

  • Photoluminescent Conjugated Polymers : Research on incorporating this compound into polymers has led to the creation of new photoluminescent conjugated polymers, which could find applications in electronics and photonics (Beyerlein & Tieke, 2000).

Biological Activity and Medicinal Chemistry

  • Antimicrobial Activity : Derivatives of "1-(4-Bromophenylsulfonyl)-1H-pyrrole" have been synthesized and tested for antimicrobial activity, showing potential as new antimicrobial agents (Zareef, Iqbal, & Arfan, 2008).

properties

IUPAC Name

1-(4-bromophenyl)sulfonylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2S/c11-9-3-5-10(6-4-9)15(13,14)12-7-1-2-8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLWGWZWPABAIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)S(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408432
Record name 1-(4-Bromophenylsulfonyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenylsulfonyl)-1H-pyrrole

CAS RN

16851-84-6
Record name 1-[(4-Bromophenyl)sulfonyl]-1H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16851-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromophenylsulfonyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Pyrrole (1.05 mL, 15.0 mmol) was added to a slurry of sodium hydride (0.71 g, 60% in mineral oil, 17.8 mmol) in dry THF (10 mL) at room temperature. 4-Bromobenzene sulfonyl chloride (1.5 g, 6.0 mmol) dissolved in dry THF (5 mL) was added dropwise. The reaction mixture was stirred overnight. The reaction was quenched with saturated ammonium chloride and diluted with ethyl acetate. The layers were separated and the organic layer was washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to give the crude product. The crude product was purified via Isco chromatography (the Redisep™ column, silica, gradient 5-50% ethyl acetate in hexane) to give 1-[(4-bromophenyl)sulfonyl]-1H-pyrrole (0.27 g, 16%). MS (ESI) m/z 286. HPLC purity 100.0% at 210-370 nm, 9.9 min.; the Xterra® RP18 column, 3.5μ, 150×4.6 mm column 1.2 mL/min., 85/15-5/95 (ammonium formate buffer pH=3.5/ACN+MeOH) for 10 min., hold 4 min.
Quantity
1.05 mL
Type
reactant
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

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